1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- is a complex organic compound with a molecular formula of and a molecular weight of approximately 388.4 g/mol. This compound features a piperidine ring, a difluorophenyl group, and an oxadiazole moiety, suggesting potential biological activities that warrant further investigation.
1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- falls under the category of piperidine derivatives and is classified as an amide due to the presence of the piperidineacetamide functional group. The presence of fluorine atoms in its structure classifies it as a fluorinated compound, which often enhances biological activity.
The synthesis of 1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- typically involves several synthetic steps:
Technical details regarding specific reagents and conditions are typically proprietary or found in specialized literature.
The molecular structure features a piperidine ring linked to an acetamide group, with a 2,5-difluorophenyl substituent and an oxadiazole ring.
The InChI key for this compound is provided for database searches: InChI=1S/C19H18F2N4O3/c20-17(21)15-10-14(18(22)24)12(11-15)8-9-25-19(23)26-7-6-13(25)4-5-16(19)3/h4-5,10-12H,6-9H2,1-3H3,(H,22,24)
.
1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- may undergo various chemical reactions typical for amides and heterocycles:
These reactions are critical for modifying the compound for various applications.
The mechanism of action for 1-Piperidineacetamide derivatives often involves modulation of neurotransmitter systems or interaction with specific receptors in biological systems. While detailed mechanisms remain largely unexplored in literature specific to this compound:
Further pharmacological studies are necessary to elucidate specific pathways and interactions .
1-Piperidineacetamide exhibits typical characteristics associated with amides:
Relevant data on these properties are essential for handling and application purposes .
This compound has potential applications in various scientific fields:
Further research is needed to explore these applications fully and assess their viability in practical scenarios .
CAS No.: 130447-37-9
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5